1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a cyclopentylamino group, and a carboxamide group
Scientific Research Applications
1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting its activity . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is a crucial step in DNA replication. This leads to the cessation of bacterial growth and multiplication .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, disrupting the DNA replication process. This results in the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Variations in the linker group between the piperidine and the lipophilic substituent can lead to the identification of more potent and orally bioavailable inhibitors .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of DNA, the compound disrupts the DNA replication process, thereby inhibiting the growth and multiplication of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced through nucleophilic substitution reactions, where a cyclopentylamine reacts with a suitable electrophile.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopentylamino group, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidine-4-carboxamide and piperidine-4-carboxylic acid derivatives.
Cyclopentylamino Compounds: Compounds containing the cyclopentylamino group, such as cyclopentylamine derivatives.
Uniqueness: 1-(2-(Cyclopentylamino)-2-oxoethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-13(18)10-5-7-16(8-6-10)9-12(17)15-11-3-1-2-4-11/h10-11H,1-9H2,(H2,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCXYOSDZOXDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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